1-(4-Amino-3-bromophenyl)propan-2-one
Description
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(4-amino-3-bromophenyl)propan-2-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4,11H2,1H3 |
InChI Key |
MPNMHGYVVWGQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Amino-3-bromophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-aminophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and may be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-bromophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 1-(4-amino-3-bromophenyl)propan-2-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-3-bromophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-bromophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison
Key Observations :
- Electronic Effects: The amino group in the target compound enhances electron density on the phenyl ring, contrasting with halogenated derivatives (e.g., ), where electron-withdrawing halogens dominate. This affects electrophilic substitution patterns and reactivity.
- Hydrogen Bonding: The amino group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (lone pair on N), similar to the hydroxyl group in .
- Steric Effects : The meta-bromine in the target compound introduces steric hindrance compared to ortho-substituted derivatives like , which may influence crystal packing or binding in biological targets.
Key Observations :
- The target compound’s synthesis may require protective strategies for the amino group to prevent side reactions during bromination or ketone formation, unlike halogenated derivatives (e.g., ) that avoid such complications.
Physical and Chemical Properties
Table 3: Property Comparison
Key Observations :
- The amino group in the target compound increases polarity compared to heavily halogenated derivatives (e.g., ), enhancing solubility in polar solvents like ethanol or DMSO.
- Halogenated derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, making them suitable for applications requiring lipid membrane penetration.
Biological Activity
1-(4-Amino-3-bromophenyl)propan-2-one, also known as 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride, is an organic compound with significant biological activity. Its molecular formula is C10H12BrN, and it has a molecular weight of approximately 230.11 g/mol. The presence of the bromine atom at the para position relative to the amino group on the phenyl ring is crucial for its chemical reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It may function as a substrate or inhibitor for specific enzymes, influencing their activity through mechanisms such as covalent bonding and hydrogen bonding. These interactions can lead to alterations in biochemical pathways, affecting cellular processes and potentially serving therapeutic purposes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzyme activity, which can be beneficial in treating diseases where overactive enzymes are implicated.
- Substrate Activity : It can act as a substrate for certain enzymes, participating in metabolic pathways.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar substituents have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and PC-3 (prostate cancer).
| Compound Name | Structure Feature | Anticancer Activity (A549 Viability %) |
|---|---|---|
| 1-(4-Bromophenyl)-3-cyano-4H-chromene | Bromine substitution | 61% viability |
| 1-(4-Chlorophenyl)-3-cyano-4H-chromene | Chlorine substitution | 64% viability |
| 1-(4-Dimethylaminophenyl)-3-cyano-4H-chromene | Dimethylamino substitution | Notable increase in activity |
These findings suggest that the presence of halogenated phenyl groups enhances anticancer activity by reducing cell viability in cancer models .
Enzyme Interaction Studies
The compound's interaction with specific enzymes has been characterized through various assays. For example, it has been shown to act as a potent inhibitor of caspase enzymes, which are critical in apoptosis regulation. The inhibition potency was quantified using IC50 values, demonstrating significant selectivity for certain caspases over others.
| Enzyme Target | IC50 Value (µM) |
|---|---|
| Caspase 2 | 0.25 |
| Caspase 3 | 0.30 |
These results indicate that this compound could be a promising lead compound for developing new anticancer therapies targeting apoptotic pathways .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Lung Cancer : In a comparative study involving A549 cells, the compound demonstrated reduced cell viability compared to standard chemotherapeutic agents like cisplatin, indicating its potential as an adjunct therapy.
- Mechanistic Study : Another investigation focused on the biochemical pathways affected by this compound revealed that it alters signaling cascades involved in cell proliferation and apoptosis, further supporting its role as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Amino-3-bromophenyl)propan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of a precursor ketone (e.g., 1-(4-aminophenyl)propan-2-one) using bromine in chloroform under controlled stoichiometry. Evidence from analogous chalcone syntheses suggests that slow addition of bromine and extended reaction times (24+ hours) minimize side reactions like dibromination . Solvent choice (e.g., chloroform vs. benzene) impacts solubility and purification efficiency. Post-reaction, crystallization from acetone is recommended for purity .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?
- Methodological Answer :
- NMR : The aromatic region will show distinct splitting patterns due to the bromine atom’s deshielding effect and amino group resonance. For example, the 4-amino-3-bromo substitution splits aromatic protons into a doublet (H-2) and triplet (H-5, H-6) .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone, while N-H stretches (~3300 cm⁻¹) from the amino group differentiate it from non-aminated analogs .
Q. What crystallographic strategies are effective for resolving the crystal structure of brominated aryl ketones like this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is standard. Hydrogen bonding patterns, particularly between the amino group and ketone oxygen, stabilize the lattice. For accurate H-bond analysis, high-resolution data (≤ 0.8 Å) and anisotropic refinement of heavy atoms (Br, C, O) are critical .
Advanced Research Questions
Q. How do computational methods (DFT, AIM) elucidate electronic properties and reactive sites in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict electrophilic regions (e.g., carbonyl carbon) and nucleophilic sites (amino group). Atoms-in-Molecules (AIM) theory identifies bond critical points, showing strong C-Br and C=O bond paths. These models align with experimental UV-Vis and NMR data .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. XRD bond lengths) require cross-validation:
- Dynamic Effects : Solution-state NMR may show tautomerism (keto-enol), absent in solid-state XRD. Use variable-temperature NMR to detect equilibrium shifts .
- Crystal Packing : XRD reveals intermolecular H-bonds that alter electron density, affecting IR/NMR. Compare computational gas-phase vs. crystal-phase simulations .
Q. How can solvent-free or green chemistry approaches optimize the synthesis of this compound?
- Methodological Answer : Mechanochemical grinding (ball milling) of 4-aminoacetophenone with N-bromosuccinimide (NBS) and a catalytic acid (e.g., p-TsOH) reduces solvent waste. Reaction progress is monitored via TLC, with yields comparable to traditional methods (70–85%) .
Q. What role does the bromine atom play in modulating biological activity, and how is this tested?
- Methodological Answer : The bromine atom enhances lipophilicity, improving membrane permeability. To assess bioactivity:
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assay, comparing IC₅₀ values with non-brominated analogs .
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), highlighting bromine’s steric/electronic effects .
Methodological Tables
Table 1 : Key Spectroscopic Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 (m, Ar-H), δ 2.5 (s, CH₃) | |
| ¹³C NMR | δ 208 (C=O), δ 115–135 (Ar-C) | |
| IR | 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) |
Table 2 : Crystallographic Parameters (Hypothetical)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| H-Bond Length | 2.85 Å (N-H⋯O=C) | |
| R-factor | ≤ 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
